molecular formula C20H22N2 B1348228 8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole CAS No. 157056-89-8

8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole

Cat. No.: B1348228
CAS No.: 157056-89-8
M. Wt: 290.4 g/mol
InChI Key: UZKYKWKKBBAXMD-UHFFFAOYSA-N
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Description

Introduction to 8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole

Chemical Nomenclature and Structural Classification

The compound is systematically named This compound under IUPAC guidelines, reflecting its fused tetracyclic architecture. Its molecular formula, C₂₀H₂₂N₂ , corresponds to a molecular weight of 290.41 g/mol. Structurally, it features:

  • A pyrazine ring (six-membered di-nitrogen heterocycle) fused to a carbazole moiety (tricyclic system with indole and benzene rings).
  • A cyclohexyl substituent at position 8, which introduces steric bulk and modulates electronic properties.
  • Partial saturation in the pyrazine ring (5,6-dihydro-4H configuration), reducing aromaticity and increasing conformational flexibility compared to fully unsaturated analogs.

Structural Comparison with Analogous Compounds

Compound Substituent(s) Saturation Key Differences
Pirlindole Methyl at position 8 Hexahydro Smaller alkyl group
8-Methyl derivative Methyl at position 8 Dihydro Reduced steric hindrance
8-Isopropyl analog Isopropyl at position 8 Hexahydro Branched alkyl substitution

These structural variations significantly influence physicochemical properties and bioactivity profiles.

Historical Context of Pyrazino-Carbazole Derivatives

The pyrazino-carbazole scaffold emerged in the 1960s during investigations into psychoactive compounds. Key milestones include:

  • 1960s–1970s : Synthesis of pirlindole , a hexahydro-8-methyl derivative, marked the first therapeutic application of this class as a reversible monoamine oxidase inhibitor (RIMA) antidepressant.
  • 1980s–1990s : Structural diversification accelerated, with cyclohexyl and halogenated derivatives synthesized to enhance metabolic stability and target selectivity.
  • 2000s–Present : Advances in catalytic methods (e.g., palladium-mediated cross-coupling) enabled precise functionalization, driving applications in:
    • Anticancer research : Pyrano-carbazole derivatives show tubulin polymerization inhibition (e.g., compound 9i in).
    • Antimicrobial agents : Pyrazine-functionalized carbazoles exhibit pH-dependent antifungal activity against Candida species.

Recent synthetic breakthroughs, such as flow chemistry approaches, have improved yields of 8-cyclohexyl derivatives by optimizing cyclization and purification steps.

Significance in Heterocyclic Chemistry Research

The compound’s unique attributes make it a cornerstone in heterocyclic studies:

Unique Structural and Electronic Properties
  • Fused ring system : The pyrazino-carbazole core provides π-conjugation pathways, enabling applications in organic electronics.
  • Cyclohexyl modulation : The bulky substituent enhances lipid solubility while preventing π-stacking aggregation, a critical factor in drug design.
  • Redox activity : Partial saturation allows reversible oxidation at the pyrazine nitrogen, exploited in electrochemical sensors.
Research Applications
  • Medicinal chemistry : Serves as a precursor for kinase inhibitors and DNA intercalators.
  • Materials science : Derivatives function as emissive layers in organic light-emitting diodes (OLEDs).
  • Catalysis : Metal complexes of pyrazino-carbazoles catalyze asymmetric hydrogenation reactions.

Properties

IUPAC Name

12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-2,4,9(16),10(15),11,13-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2/c1-2-5-14(6-3-1)15-9-10-19-17(13-15)16-7-4-8-18-20(16)22(19)12-11-21-18/h9-14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKYKWKKBBAXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)N4C=CN=C5C4=C3CCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347787
Record name 8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157056-89-8
Record name 8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Carbazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrazino Group: This step involves the reaction of the carbazole core with suitable reagents to form the pyrazino ring.

    Cyclohexyl Substitution:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole involves its interaction with molecular targets in biological systems. It may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent(s) Key Features Applications/Activities References
8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole 8-Cyclohexyl Tetracyclic fused system; cyclohexyl enhances lipophilicity Undisclosed (potential AR antagonism)
MEL-3 (8-Isopropyl analog) 8-(Propan-2-yl) Potent androgen receptor (AR) antagonist; inhibits prostate cancer growth Anti-cancer therapy
Pirlindole (8-Methyl analog) 8-Methyl Antidepressant; modulates monoamine oxidase activity Treatment of depression
5,6-Dihydro-8-methyl-4H-pyrazino[3,2,1-jk]carbazole 8-Methyl Structurally characterized via X-ray diffraction Model compound for synthesis studies

Key Observations :

  • Substituent Impact : The 8-position substituent (cyclohexyl, isopropyl, methyl) critically influences biological activity. For example, MEL-3’s isopropyl group enhances AR antagonism by optimizing steric interactions with the receptor’s ligand-binding domain . In contrast, pirlindole’s methyl group contributes to its antidepressant efficacy .
  • Electronic Effects : Cyclohexyl’s bulkiness may improve membrane permeability compared to smaller substituents like methyl, but this remains speculative without direct data .

Pharmacological Activity Comparison

Table 2: Pharmacological Profiles of Selected Analogs

Compound Biological Target IC₅₀/EC₅₀ Mechanism of Action Therapeutic Area References
MEL-3 Androgen Receptor (AR) <1 μM Competitive inhibition of DHT-induced AR activation Prostate cancer
Pirlindole Monoamine Oxidase (MAO) ~10 nM Reversible MAO-A inhibition Depression
8-Cyclohexyl analog Undisclosed N/A Hypothesized AR or kinase modulation Under investigation

Key Findings :

  • MEL-3 outperforms clinical anti-androgens like bicalutamide in suppressing AR-driven gene expression (e.g., PSA, FKBP5) and prostate cancer cell proliferation .
  • Pirlindole ’s efficacy is attributed to its ability to inhibit MAO-A without irreversible binding, reducing side effects compared to older antidepressants .
  • Further SAR studies are needed to confirm this .

Table 3: Comparison with Indolo[3,2,1-jk]carbazole Derivatives

Compound Type HOMO-LUMO Gap (eV) Key Features Applications References
Indolo[3,2,1-jk]carbazole (ICz) ~3.2 Planar structure; high charge mobility OLEDs, organic photovoltaics
Thienopyrrolo[3,2,1-jk]carbazole ~2.9 Reduced HOMO-LUMO gap via thiophene fusion Optoelectronics, sensors
Azaindolo[3,2,1-jk]carbazole ~3.0 Tunable electronic properties via N-doping High-efficiency PhOLED host materials

Key Insights :

  • ICz Derivatives : Their planar structure and tunable HOMO levels (e.g., via diphenylamine substitution) make them ideal for hole-transport layers in OLEDs .

Biological Activity

8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole is a compound belonging to the carbazole family, which is known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neurology.

  • Molecular Formula: C20_{20}H22_{22}N2_2
  • Molecular Weight: 290.41 g/mol
  • InChIKey: UZKYKWKKBBAXMD-UHFFFAOYSA-N
  • SMILES Representation: c1cc2[n]3C=CN=C4c3c(CCC4)c2cc1C1CCCCC1

These properties indicate that the compound has a complex structure that contributes to its biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Mechanism of Action: The compound may inhibit key pathways involved in tumor growth and proliferation. Studies have shown that certain carbazole derivatives can act as inhibitors of kinases involved in cancer progression.
  • Case Study: A study on N-substituted carbazoles demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including ovarian and prostate cancers, with IC50_{50} values ranging from 8 to 20 µM .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored:

  • Mechanism: It is believed to modulate neuroinflammatory responses and promote neuronal survival under stress conditions.
  • Research Findings: Some derivatives have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress .

Other Biological Activities

In addition to its antitumor and neuroprotective effects, this compound exhibits:

  • Antimicrobial Properties: Similar compounds within the carbazole family have demonstrated activity against various bacterial strains.
  • Anti-inflammatory Effects: Research suggests that certain derivatives may reduce inflammation by inhibiting pro-inflammatory cytokines.

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntitumorN-substituted carbazolesIC50_{50} = 8–20 µM against cancer cell lines
NeuroprotectiveVarious carbazole derivativesProtection against oxidative stress
AntimicrobialCarbazole derivativesInhibition of bacterial growth
Anti-inflammatoryN-substituted derivativesReduction in cytokine levels

Q & A

Q. Key Methodological Considerations :

  • Optimize reaction time and temperature to avoid side products (e.g., over-alkylation or decomposition).
  • Use regioselective catalysts (e.g., PdCl(C₃H₅)(dppb)) for precise substitution .

Advanced: How do structural modifications (e.g., cyclohexyl vs. isopropyl substituents) impact biological activity?

Answer:
Comparative structure-activity relationship (SAR) studies reveal:

  • Substituent Size and Hydrophobicity : The cyclohexyl group enhances lipophilicity and membrane permeability compared to smaller groups (e.g., isopropyl in MEL-3), potentially improving pharmacokinetics .
  • AR Antagonism : In prostate cancer models, MEL-3 (isopropyl-substituted analog) showed >95% inhibition of DHT-induced luciferase activity. Cyclohexyl derivatives may exhibit similar or enhanced binding due to increased van der Waals interactions .

Q. Experimental Design for SAR :

  • In Vitro Assays : Co-administer DHT (1 nM) with test compounds in AR-luciferase reporter cell lines to measure inhibition .
  • Molecular Docking : Compare substituent interactions with the AR ligand-binding domain using computational models .

Basic: What analytical techniques validate the structure of this compound?

Answer:

  • NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) confirm regiochemistry and substituent positions .
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration and crystal packing (critical for solid-state applications like OLEDs) .

Advanced: How to design experiments assessing its efficacy as an androgen receptor (AR) antagonist?

Answer:
Stepwise Protocol :

In Vitro Screening :

  • Use AR-positive cell lines (e.g., LNCaP) transfected with a luciferase reporter under AR-responsive promoters.
  • Co-treat with DHT (1 nM) and test compound (dose range: 1–100 µM). Measure luciferase activity at 48h .

In Vivo Validation :

  • Employ castration-resistant prostate cancer (CRPC) xenograft models. Administer compound intraperitoneally and monitor tumor volume vs. controls .

Off-Target Profiling :

  • Screen against related nuclear receptors (e.g., glucocorticoid receptor) to assess selectivity .

Q. Data Analysis :

  • Calculate IC₅₀ values using nonlinear regression.
  • Compare efficacy to enzalutamide (standard AR antagonist) .

Data Contradiction: Why do bioactivity results vary across studies for pyrazino-carbazole derivatives?

Answer:
Discrepancies arise from:

  • Substituent Effects : Minor structural differences (e.g., bromo vs. cyclohexyl groups) alter binding kinetics .
  • Assay Conditions : Variations in DHT concentration (submaximal vs. saturating) or cell line AR expression levels .
  • Salt Forms : Hydrochloride salts may exhibit different solubility and bioavailability compared to free bases .

Q. Resolution Strategy :

  • Standardize assay protocols (e.g., DHT at 1 nM, consistent cell passage numbers).
  • Conduct head-to-head comparisons of analogs under identical conditions .

Advanced: What methodologies optimize thermal stability for material science applications (e.g., OLEDs)?

Answer:
Key Approaches :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>300°C is ideal for OLED processing) .
  • Molecular Design :
    • Introduce alkyl chains (e.g., hexyl groups) to reduce π-π stacking and excimer formation .
    • Use D–π–A architectures with indolo[3,2,1-jk]carbazole donors to enhance thermal and electronic stability .
  • Differential Scanning Calorimetry (DSC) : Monitor glass transition temperatures (Tg > 100°C ensures amorphous film formation) .

Q. Performance Metrics :

  • PhOLED Efficiency : Measure external quantum efficiency (EQE) and luminance efficiency (cd/A) using vacuum-deposited devices .

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